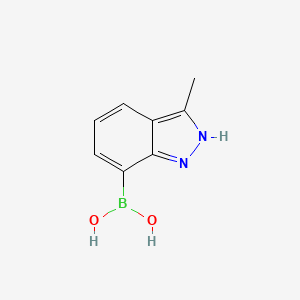
(3-Methyl-1H-indazol-7-YL)boronic acid
Descripción general
Descripción
“(3-Methyl-1H-indazol-7-YL)boronic acid” is a chemical compound with the molecular formula C8H9BN2O2 and a molecular weight of 175.98 . It is a boronic acid derivative of the heterocyclic compound indazole .
Molecular Structure Analysis
The molecular structure of “(3-Methyl-1H-indazol-7-YL)boronic acid” is represented by the InChI code: 1S/C8H9BN2O2/c1-5-6-3-2-4-7 (9 (12)13)8 (6)11-10-5/h2-4,12-13H,1H3, (H,10,11) . This indicates that the compound contains a boronic acid group attached to the 7-position of a 3-methyl-1H-indazole ring .Physical And Chemical Properties Analysis
“(3-Methyl-1H-indazol-7-YL)boronic acid” is a pale-yellow to yellow-brown solid . It has a molecular weight of 175.98 and is typically stored in a refrigerator .Aplicaciones Científicas De Investigación
Anticancer Applications
(3-Methyl-1H-indazol-7-YL)boronic acid: is utilized in the synthesis of compounds with potential anticancer properties. For instance, indazole derivatives have been evaluated for their in vitro antineoplastic activity against various human cancer cell lines . The boronic acid moiety is particularly useful in creating novel compounds that can be tested for their efficacy in inhibiting cancer cell growth.
Anti-Inflammatory and Analgesic Properties
The indazole ring, which is part of the (3-Methyl-1H-indazol-7-YL)boronic acid structure, is known for its anti-inflammatory and analgesic effects. This makes it a valuable component in the development of new drugs aimed at treating conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
Research has shown that indazole-containing compounds exhibit a broad range of biological activities, including antibacterial, antifungal, and antiviral effects. This makes (3-Methyl-1H-indazol-7-YL)boronic acid a key ingredient in the synthesis of new antimicrobial agents that could potentially address drug-resistant strains of various pathogens .
Enzyme Inhibition
Indazole derivatives are also explored for their role in enzyme inhibition. They have been used to create inhibitors of enzymes like human farnesyl pyrophosphate synthase, which is significant in the context of diseases where enzyme activity is dysregulated .
Neurological Disorders
The compound has applications in the development of treatments for neurological disorders. For example, it has been used in the preparation of diazabicycloheptanes as α7 neuronal nicotinic receptor affectors, which could have implications in treating neurodegenerative diseases .
Respiratory Diseases
Indazole structures, including those derived from (3-Methyl-1H-indazol-7-YL)boronic acid , can be employed as selective inhibitors for the treatment of respiratory diseases. This is due to their ability to modulate the activity of specific kinases involved in respiratory pathophysiology .
Safety and Hazards
Direcciones Futuras
The future directions for “(3-Methyl-1H-indazol-7-YL)boronic acid” and other indazole derivatives are likely to involve further exploration of their medicinal properties . Indazole derivatives have shown potential in the treatment of various pathological conditions, suggesting that they may have significant therapeutic potential .
Mecanismo De Acción
Target of Action
Boronic acids, including (3-methyl-1h-indazol-7-yl)boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (3-Methyl-1H-indazol-7-YL)boronic acid participates in a process known as transmetalation . In this process, the boronic acid transfers an organic group to a metal, such as palladium . This is a key step in the formation of new carbon–carbon bonds .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds . These compounds could potentially influence a wide range of biochemical pathways, depending on their structure and properties.
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, the compound plays a crucial role in the formation of new carbon–carbon bonds . This could potentially lead to the synthesis of a variety of organic compounds with diverse biological activities.
Action Environment
The action of (3-Methyl-1H-indazol-7-YL)boronic acid, like many chemical reactions, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . .
Propiedades
IUPAC Name |
(3-methyl-2H-indazol-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-6-3-2-4-7(9(12)13)8(6)11-10-5/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECVYNEVSUQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=C(NN=C12)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260685 | |
| Record name | Boronic acid, B-(3-methyl-1H-indazol-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310404-47-7 | |
| Record name | Boronic acid, B-(3-methyl-1H-indazol-7-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3-methyl-1H-indazol-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1386975.png)
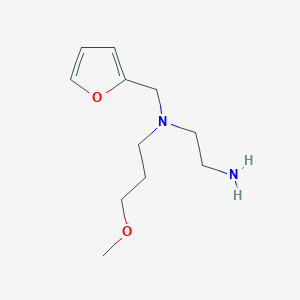
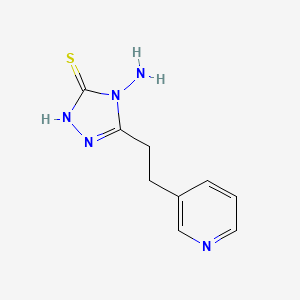

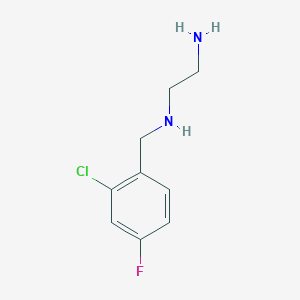
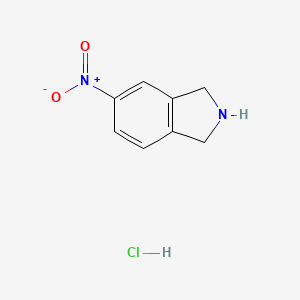
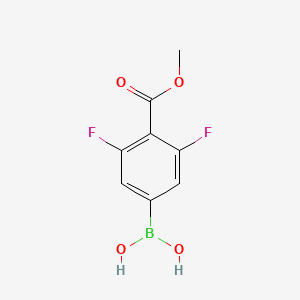
![2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide](/img/structure/B1386989.png)


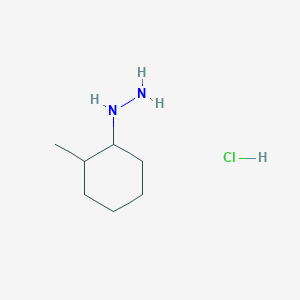
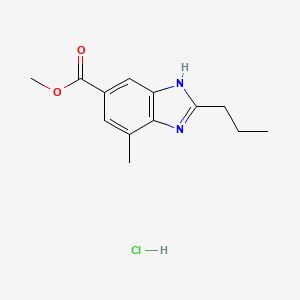
![{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1386996.png)
![2-(3-Pyridinyl)-2,5-diazabicyclo[2.2.2]octane](/img/structure/B1386998.png)